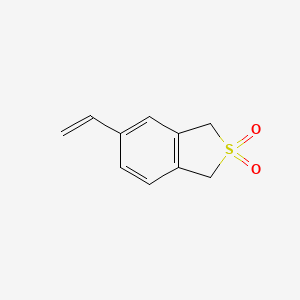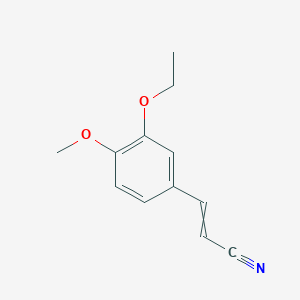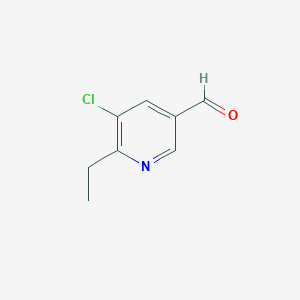
5-chloro-6-ethylpyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-6-ethylpyridine-3-carbaldehyde is an organic compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, where the pyridine ring is substituted with a chloro group at the 5-position, an ethyl group at the 6-position, and an aldehyde group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-ethylpyridine-3-carbaldehyde typically involves the functionalization of a pyridine ring. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group (CHO) into the pyridine ring. This reaction involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve large-scale Vilsmeier-Haack reactions or other proprietary methods developed for efficiency and cost-effectiveness. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-ethylpyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-Chloro-6-ethyl-3-pyridinecarboxylic acid.
Reduction: 5-Chloro-6-ethyl-3-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-6-ethylpyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a building block for biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-chloro-6-ethylpyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro and ethyl groups can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxaldehyde: Lacks the chloro and ethyl substituents, making it less reactive in certain substitution reactions.
5-Chloro-3-pyridinecarboxaldehyde: Lacks the ethyl group, which can affect its steric and electronic properties.
6-Ethyl-3-pyridinecarboxaldehyde: Lacks the chloro group, which can influence its reactivity in nucleophilic aromatic substitution reactions.
Uniqueness
The presence of both chloro and ethyl groups can enhance its utility in synthetic chemistry and its potential biological activity .
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
5-chloro-6-ethylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H8ClNO/c1-2-8-7(9)3-6(5-11)4-10-8/h3-5H,2H2,1H3 |
InChI Key |
ARSDJVYKFGLXBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=N1)C=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-1-[propyl(pyridin-4-yl)amino]-1H-indol-5-ol](/img/structure/B8611453.png)
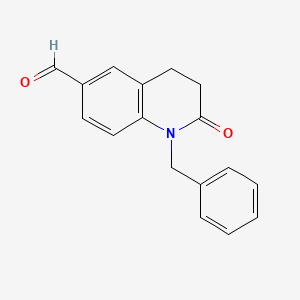
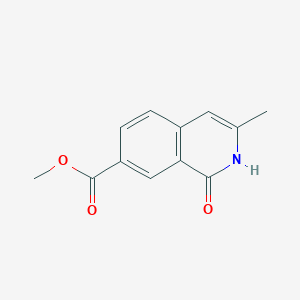
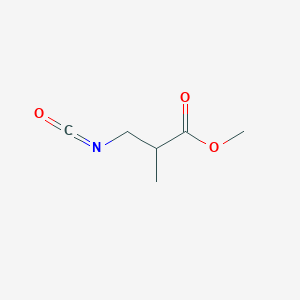
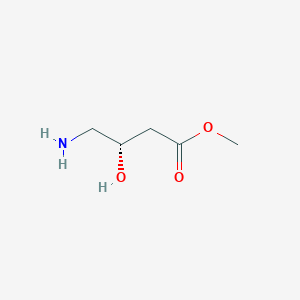
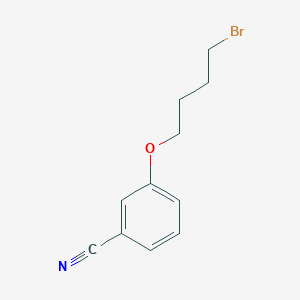

![4'-Methoxy-3-methyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8611512.png)
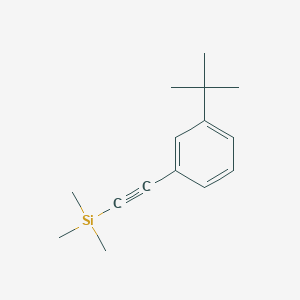
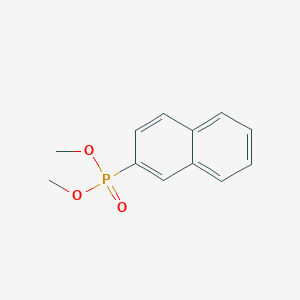
![Methyl 2,4,8-trichloropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8611539.png)
![3,4-dichloro-N-[4-(dimethylamino)benzyl]aniline](/img/structure/B8611546.png)
